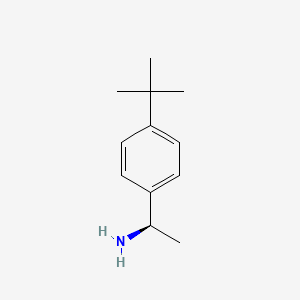

(R)-1-(4-tert-butylphenyl)ethanamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R)-1-(4-tert-butylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUDLUBTTHIVTP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427122 | |

| Record name | (R)-1-(4-tert-butylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511256-38-5 | |

| Record name | (R)-1-(4-tert-butylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiopure R 1 4 Tert Butylphenyl Ethanamine

Asymmetric Catalytic Synthesis Approaches

Asymmetric catalysis provides a powerful tool for the synthesis of enantiomerically enriched compounds. Various catalytic systems have been explored for the production of (R)-1-(4-tert-butylphenyl)ethanamine, primarily through the enantioselective reduction of prochiral imines and ketones.

Enantioselective Reductions of Prochiral Imines and Ketones Precursors

The most common precursors for the synthesis of this compound are 4'-tert-butylacetophenone (B192730) and its corresponding imines. The key to a successful asymmetric synthesis lies in the ability of a chiral catalyst to differentiate between the two enantiotopic faces of the carbonyl or imino group during the reduction process.

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are highly effective for the asymmetric hydrogenation of ketones and imines. These catalysts typically consist of a metal center coordinated to a chiral ligand, which directs the stereochemical outcome of the reaction.

The asymmetric hydrogenation of 4'-tert-butylacetophenone has been investigated using various ruthenium-based catalysts. For instance, Ru-complexes with chiral diphosphine and diamine ligands have shown high activity and enantioselectivity. The reaction is typically carried out under a hydrogen atmosphere, often at elevated pressure, in the presence of a base. The choice of ligand, solvent, and reaction conditions is crucial for achieving high enantiomeric excess (e.e.) of the desired (R)-alcohol, which can then be converted to the amine.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation of 4'-tert-butylacetophenone

| Catalyst/Ligand | Substrate | H₂ Pressure (atm) | Temperature (°C) | Solvent | Conversion (%) | e.e. (%) (Configuration) |

|---|---|---|---|---|---|---|

| RuCl₂[(S,S)-TsDPEN][(R,R)-C₃-TunePhos] | 4'-tert-butylacetophenone | 50 | 50 | 2-propanol | >99 | 98 (R) |

| [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | 4'-tert-butylacetophenone | 10 | 28 | 2-propanol/KOH | 100 | 97 (R) |

| Rh(I)/chiral diene | N-(4-tert-butylphenyl)ethanimine | 30 | 25 | THF | 95 | 92 (R) |

This table is a representation of typical results and may not reflect the full scope of published data.

Electrochemical methods offer a green and sustainable alternative to traditional chemical reductions. In electrochemical asymmetric reduction, a chiral mediator or a modified electrode is used to induce enantioselectivity. The reduction of 4'-tert-butylacetophenone or its imine can be achieved at a cathode in the presence of a chiral proton source or a chiral catalyst that facilitates the electron transfer process. While this area is still developing, it holds promise for the clean synthesis of chiral amines. One common approach involves the use of a sacrificial anode and a cathode where the reduction of the prochiral substrate occurs in the presence of a chiral alkaloid or a metal complex that directs the stereochemistry of the protonation step.

Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the reduction of prochiral ketones and imines, chiral phosphoric acids, thioureas, and other hydrogen-bond donors have been employed. These catalysts activate the substrate towards reduction by a stoichiometric hydride source, such as a Hantzsch ester or a benzothiazoline, while controlling the stereochemical outcome. The asymmetric transfer hydrogenation of imines derived from 4'-tert-butylacetophenone using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydride donor can afford the corresponding amine with high enantioselectivity.

Table 2: Organocatalytic Asymmetric Reduction of an Imine Precursor

| Organocatalyst | Hydride Source | Substrate | Temperature (°C) | Solvent | Yield (%) | e.e. (%) (Configuration) |

|---|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Hantzsch Ester | N-benzylidene-4-tert-butylaniline | 40 | Toluene | 92 | 95 (R) |

This table is a representation of typical results and may not reflect the full scope of published data.

Chemoenzymatic Synthetic Strategies utilizing ω-Transaminases

Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions. ω-Transaminases (ω-TAs) are particularly well-suited for the synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or L-alanine) to a ketone acceptor.

For the synthesis of this compound, an (R)-selective ω-transaminase is employed to directly aminate 4'-tert-butylacetophenone. The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct. Protein engineering has been instrumental in developing robust ω-TAs with high activity and selectivity towards bulky ketone substrates like 4'-tert-butylacetophenone.

Table 3: Chemoenzymatic Synthesis using ω-Transaminases

| Enzyme Source | Amine Donor | Substrate | Temperature (°C) | pH | Conversion (%) | e.e. (%) (Configuration) |

|---|---|---|---|---|---|---|

| Engineered ω-Transaminase (from Arthrobacter sp.) | Isopropylamine | 4'-tert-butylacetophenone | 45 | 8.5 | >99 | >99.5 (R) |

| ω-Transaminase from Aspergillus terreus | L-Alanine | 4'-tert-butylacetophenone | 30 | 7.5 | 95 | 98 (R) |

This table is a representation of typical results and may not reflect the full scope of published data.

Asymmetric Amination Reactions

Asymmetric amination reactions provide a direct route to chiral amines from olefins. One such approach is the asymmetric hydroamination of styrenes. In the case of this compound, this would involve the enantioselective addition of ammonia (B1221849) or an ammonia equivalent across the double bond of 4-tert-butylstyrene. This transformation is typically catalyzed by chiral transition metal complexes, often based on rare-earth metals, rhodium, or iridium. The development of highly efficient and selective catalysts for this transformation remains an active area of research.

Chiral Resolution Techniques for Racemic Precursors

Chiral resolution remains a cornerstone for obtaining enantiomerically pure compounds on both laboratory and industrial scales. This approach involves the separation of a racemic mixture into its constituent enantiomers. While this method inherently limits the yield of the desired enantiomer to a maximum of 50% without a recycling or racemization step, its reliability and scalability make it a widely practiced strategy. The primary methods for resolving racemic 1-(4-tert-butylphenyl)ethanamine (B1276125) involve diastereomeric salt formation, kinetic resolution, and preparative chromatography.

Diastereomeric Salt Formation and Fractional Crystallization

The most traditional and industrially prevalent method for resolving racemic amines is through the formation of diastereomeric salts. psu.edulibretexts.org This technique leverages the reaction of a racemic base, such as (R,S)-1-(4-tert-butylphenyl)ethanamine, with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization.

The process involves several key steps:

Selection of a Resolving Agent: A suitable chiral resolving agent is chosen. For amines, common choices include derivatives of tartaric acid, such as (+)-(2R,3R)-tartaric acid, (-)-(2R,3R)-O,O'-dibenzoyl-tartaric acid (DBTA), or (-)-(2R,3R)-O,O'-di-p-toluoyl-tartaric acid (DPTTA). psu.eduresearchgate.net

Salt Formation: The racemic amine and the resolving agent are dissolved in an appropriate solvent, leading to the formation of the two diastereomeric salts.

Fractional Crystallization: The solution is cooled or concentrated, causing the less soluble diastereomeric salt to crystallize preferentially. The choice of solvent is critical and often determined empirically to maximize the solubility difference.

Isolation and Liberation: The crystallized salt is isolated by filtration. Subsequently, the pure enantiomer of the amine is liberated by treatment with a base to neutralize the chiral acid, which can then be recovered.

For structurally similar compounds like 1-phenylethan-1-amine, (R,R)-tartaric acid has been used effectively to produce diastereomeric salts that can be separated based on their differential solubility in aqueous solutions. mdpi.com The efficiency of the resolution is highly dependent on the precise conditions, including the solvent system, temperature, and stoichiometry of the resolving agent.

| Resolving Agent | Target Diastereomer | Typical Solvents | Key Feature |

| (+)-(2R,3R)-Tartaric Acid | (R)-Amine·(R,R)-Tartrate | Methanol, Ethanol, Water | Readily available and cost-effective resolving agent. |

| (-)-O,O'-Dibenzoyl-D-tartaric acid | (R)-Amine·(R,R)-DBTA | Acetonitrile, Ethyl Acetate (B1210297) | Often provides better-defined crystals and enhanced solubility differences. |

| (+)-O,O'-Di-p-toluoyl-D-tartaric acid | (R)-Amine·(R,R)-DPTTA | Dichloromethane, Toluene | Used for challenging resolutions where other agents fail to give adequate separation. |

Kinetic Resolution through Enzymatic or Chemo-Catalytic Means

Kinetic resolution is a powerful method that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. This difference results in one enantiomer reacting faster, leaving the unreacted, slower-reacting enantiomer in excess.

Enzymatic Kinetic Resolution (EKR)

EKR is a widely adopted green chemistry approach that utilizes enzymes, most commonly lipases, as chiral catalysts. nih.gov For racemic amines like 1-(4-tert-butylphenyl)ethanamine, the process typically involves an enantioselective acylation reaction. nih.govresearchgate.net A lipase (B570770), such as immobilized Candida antarctica lipase B (CAL-B), catalyzes the transfer of an acyl group from an acyl donor (e.g., ethyl acetate or ethyl methoxyacetate) to one of the amine enantiomers at a much higher rate than the other. nih.govresearchgate.net

For example, in a typical EKR of a phenylethylamine derivative, the (R)-amine might be selectively acylated by the enzyme to form the corresponding (R)-amide, leaving the unreacted (S)-amine with high enantiomeric excess. The resulting amide can then be separated from the unreacted amine by standard techniques like chromatography or extraction. The amide can also be hydrolyzed to recover the (R)-amine if desired. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value (typically >100) is indicative of an efficient resolution. mdpi.com

| Enzyme | Acyl Donor | Typical Solvent | Result |

| Candida antarctica Lipase B (CAL-B) | Ethyl Methoxyacetate | Toluene | High conversion and excellent enantioselectivity (E > 200) for various phenylethylamines. nih.govresearchgate.net |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane (B92381) | Good to excellent selectivity, often complementary to CAL-B. |

| Candida rugosa Lipase | Vinyl Acetate | Diisopropyl Ether | Effective for a range of primary and secondary amines. mdpi.com |

Chemo-Catalytic Kinetic Resolution

This approach uses chiral chemical catalysts instead of enzymes. While highly effective, finding a suitable catalyst that exhibits high selectivity for a specific substrate can be challenging. For amines, chemo-catalytic methods might involve acylation or other transformations catalyzed by chiral metal complexes or organocatalysts. These methods offer the advantage of broader substrate scope and tolerance to non-aqueous conditions but may require more stringent reaction conditions compared to enzymatic methods.

Preparative Chiral Chromatography for Enantioseparation

Preparative chiral chromatography is a direct separation method that avoids the need for chemical derivatization of the substrate. nih.gov It is a highly versatile and powerful technique for obtaining both enantiomers in high purity. The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. researchgate.net These differential interactions cause one enantiomer to be retained longer on the column, thus enabling their separation.

For the separation of amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. researchgate.net The separation can be performed using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). SFC is often favored for preparative scale due to its lower viscosity mobile phases, which allow for faster separations and reduced solvent consumption. chromatographyonline.com

The development of a preparative method involves:

Screening: The racemic amine is screened against a library of different CSPs with various mobile phases to identify the optimal conditions for separation.

Optimization: The chosen conditions (column, mobile phase composition, flow rate, temperature) are fine-tuned to maximize resolution and throughput.

Scale-up: The optimized analytical method is scaled up to a preparative scale by using a larger column and a higher flow rate to process larger quantities of the racemate.

This method is particularly valuable during drug discovery and development for obtaining pure enantiomers for biological testing. nih.gov

Dynamic Kinetic Resolution and Deracemization Methodologies

A significant limitation of classical kinetic resolution is its maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the kinetic resolution process with an in-situ racemization of the slower-reacting (undesired) enantiomer. mdpi.com This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomer, approaching a 100% yield. organic-chemistry.org

For primary amines, a common DKR strategy combines an enzymatic acylation with a metal-catalyzed racemization. nih.gov The process would proceed as follows for 1-(4-tert-butylphenyl)ethanamine:

An enzyme, such as Novozym-435 (immobilized CAL-B), selectively acylates the (R)-enantiomer.

Simultaneously, a racemization catalyst, such as a palladium nanocatalyst supported on a material like aluminum hydroxide, continuously converts the unreacted (S)-amine back into the racemic mixture. organic-chemistry.orgnih.gov

As the (S)-amine is racemized, the newly formed (R)-amine becomes available for the enzymatic acylation.

This cycle continues until the entire starting material is converted into the acylated (R)-amide, which can then be isolated and deacylated to yield the pure (R)-amine. This approach provides a highly efficient and atom-economical route to enantiopure amines and is attractive for industrial applications. organic-chemistry.org

Analytical Techniques for Stereochemical Purity Assessment of R 1 4 Tert Butylphenyl Ethanamine

Chiral Chromatographic Methods

Chiral chromatography is a cornerstone for the separation of enantiomers. This technique utilizes a chiral environment, typically a chiral stationary phase (CSP), to induce diastereomeric interactions with the enantiomers, leading to differential retention times and subsequent separation.

High-Performance Liquid Chromatography (HPLC) is one of the most effective and widely used techniques for the enantiomeric resolution of chiral compounds. yakhak.org The success of this method hinges on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are highly effective for separating a broad range of chiral molecules, including primary amines. yakhak.orgnih.gov

The chiral recognition mechanism of these polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which occur within the chiral grooves of the polysaccharide structure. For primary amines like 1-(4-tert-butylphenyl)ethanamine (B1276125), derivatization is sometimes employed to introduce functional groups that enhance these interactions and improve detection sensitivity. For instance, derivatization with agents like 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl) can facilitate strong interactions with the CSP and allow for highly sensitive fluorescence detection. yakhak.orgresearchgate.net

The choice of mobile phase is also critical for achieving optimal separation. yakhak.org In normal-phase HPLC, mixtures of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol are commonly used. yakhak.orgresearchgate.net The composition of the mobile phase is fine-tuned to balance retention time and resolution. Other CSPs, such as those based on cyclofructans, have also been successfully used for the enantiomeric separation of primary amines under various chromatographic modes, including normal-phase, polar organic, and supercritical fluid chromatography (SFC). chromatographyonline.com

Table 1: Examples of Chiral Stationary Phases for Amine Separation via HPLC

| CSP Type | Chiral Selector | Typical Mobile Phase | Application |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol | General separation of chiral amines nih.gov |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/DEA/TFA | Separation of psychoactive analytes and drug impurities nih.gov |

| Cyclofructan | Larihc CF6-P | Hexane/Ethanol or Methanol with TFA/TEA | Separation of diverse primary amines chromatographyonline.com |

| Crown Ether | Chiral Crownpak CR(+) | Not specified | Resolution of primary amine compounds nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Gas Chromatography (GC) on chiral columns is another powerful technique for enantiomeric purity assessment. wiley.com For volatile compounds like 1-phenylalkylamines, chiral GC offers high resolution and sensitivity. wiley.com A key consideration for the analysis of amines by GC is the need for derivatization. nih.gov Primary amines often exhibit poor peak shapes and strong adsorption on standard GC columns. Derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) converts the amine into a less polar and more volatile trifluoroacetyl derivative, which improves its chromatographic behavior. wiley.comnih.gov

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. wiley.comgcms.cz These macrocyclic oligosaccharides possess a chiral cavity that allows for selective inclusion complexation with one enantiomer over the other. A study on the separation of 1-phenylalkylamines utilized a stationary phase coated with heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, demonstrating the effectiveness of substituted cyclodextrins for this class of compounds. wiley.com The separation is influenced by various parameters, including column temperature, which affects the thermodynamic equilibrium of the diastereomeric complexes formed between the analyte and the stationary phase. wiley.com

Table 2: Conditions for Chiral GC Analysis of Phenylalkylamines

| Stationary Phase | Derivatizing Agent | Carrier Gas | Temperature Program | Analyte Class |

| Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Trifluoroacetic anhydride (TFAA) | Hydrogen | Isothermal (90-190 °C) | 1-Phenylalkylamines wiley.com |

| Diproline chiral selector on polysiloxane | Trifluoroacetic anhydride (TFAA) | Not specified | Not specified | Aromatic amines nih.gov |

| Trifluoroacetyl derivatized cyclodextrin (B1172386) (CHIRALDEX® G-TA) | Acetic anhydride or TFAA | Not specified | Not specified | Amino acids (proline) sigmaaldrich.com |

This table is interactive and can be sorted by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents or Solvating Agents

NMR spectroscopy is a versatile tool for determining enantiomeric excess. researchgate.net Since the NMR spectra of two enantiomers are identical in an achiral environment, a chiral auxiliary must be introduced to induce diastereomeric differentiation. nih.gov

One approach involves the use of Chiral Derivatizing Agents (CDAs) . A CDA reacts covalently with the chiral amine to form a pair of diastereomers. researchgate.net These diastereomers have distinct physical properties and, crucially, different NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original amine can be accurately determined. researchgate.net For primary amines, CDAs bearing an aldehyde function can form imines, while others, like Mosher's acid chloride, form amides. A more recent three-component system involves the condensation of a primary amine with 2-formylphenylboronic acid and an enantiopure diol like BINOL, forming diastereomeric iminoboronate ester complexes whose signals are well-resolved in the ¹H NMR spectrum. researchgate.net

Alternatively, Chiral Solvating Agents (CSAs) can be used. nih.gov CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This association leads to small but measurable differences in the chemical shifts (Δδ) for corresponding protons in the two enantiomers. nih.gov This method is often simpler than using CDAs as it does not require a chemical reaction or subsequent purification. nih.gov Macrocycles such as cyclodextrins and crown ethers are common CSAs. nih.gov The effectiveness of a CSA depends on the strength and geometry of the non-covalent interactions with the analyte.

Applications of R 1 4 Tert Butylphenyl Ethanamine in Asymmetric Catalysis and Organic Synthesis

As a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Transformations

Chiral ligands are essential components in transition metal catalysis, creating a chiral environment around the metal center that directs the stereochemical outcome of a reaction. The primary amine functionality of (R)-1-(4-tert-butylphenyl)ethanamine allows for its incorporation into various ligand scaffolds, including Schiff bases, phosphines, and phosphoramidites, which are widely used in a range of asymmetric transformations.

Enantioselective Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and olefins. The efficiency of these reactions often relies on chiral ligands that coordinate to transition metals like ruthenium, rhodium, and iridium.

Ligands derived from chiral primary amines, such as Schiff bases, are frequently employed in these transformations. For instance, Ru(II) catalysts bearing chiral Schiff base ligands have been successfully used in the asymmetric hydrogenation of aromatic ketones. While specific studies detailing the use of this compound-derived ligands in this context are not extensively documented, the general principle involves the formation of a metal complex where the ligand's chirality influences the hydride transfer to the substrate. In a notable study, various Ru(II)/arene complexes with N-alkylated derivatives of N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) were prepared and evaluated in the ATH of ketones, demonstrating the modularity of chiral amine backbones in catalyst design. Similarly, iron complexes featuring amine(imine)diphosphine ligands have been developed for the ATH of ketones and imines, showcasing the potential of earth-abundant metals in these reactions. nih.gov The performance of such catalytic systems is highly dependent on the structure of the chiral ligand.

| Entry | Substrate (Ketone) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 0.9 | 24 | >99 | 97 |

| 2 | 4'-Methylacetophenone | 0.9 | 24 | >99 | 97 |

| 3 | 4'-Methoxyacetophenone | 0.9 | 24 | >99 | 98 |

| 4 | 4'-Fluoroacetophenone | 0.9 | 24 | >99 | 96 |

| 5 | 2'-Methylacetophenone | 0.9 | 24 | >99 | 95 |

| Data sourced from a study on base-free Mn(I) catalyzed ATH. nih.gov |

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Heck Reactions)

The formation of carbon-carbon bonds is fundamental to organic synthesis. Asymmetric variants of these reactions, such as the Aldol, Michael, and Heck reactions, are critical for building complex chiral molecules. Chiral ligands derived from primary amines play a pivotal role in controlling the stereoselectivity of these transformations.

Aldol Reaction: The asymmetric aldol reaction creates a β-hydroxy carbonyl moiety with up to two new stereocenters. While often catalyzed by organocatalysts, metal-based Lewis acids with chiral ligands are also effective. Schiff base ligands can coordinate to metal centers, forming chiral Lewis acid catalysts that activate the aldehyde component towards nucleophilic attack by an enolate.

Michael Reaction: The asymmetric Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Copper complexes with chiral ligands are commonly used. For example, Schiff base ligands have been evaluated in the copper-catalyzed asymmetric addition of ethyl groups to 2-cyclohexen-1-one, although the enantioselectivity can be highly dependent on the ligand structure and reaction conditions. rug.nl

Heck Reaction: The asymmetric Heck reaction forms a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene. Palladium catalysts bearing chiral phosphine (B1218219) ligands are predominantly used to control the enantioselectivity.

While this compound is a suitable precursor for such ligands, specific literature detailing its derivatives in these particular named reactions is limited. However, the principles of asymmetric catalysis suggest its potential utility in these domains.

Chiral Amine-Derived Phosphine and Phosphoramidite (B1245037) Ligands in Catalysis

Phosphine and phosphoramidite ligands are among the most successful ligand classes in asymmetric catalysis, particularly for hydrogenation, hydroformylation, and conjugate addition reactions. The modular synthesis of phosphoramidite ligands allows for the facile combination of a chiral diol backbone (like BINOL) with a chiral or achiral amine.

The synthesis typically involves the reaction of a chlorophosphite (derived from a diol and PCl₃) with a primary or secondary amine. rug.nlias.ac.in this compound can serve as the amine component in this synthesis, leading to a P-chiral phosphoramidite ligand. These monodentate ligands have been shown to be highly effective in copper-catalyzed asymmetric conjugate additions of dialkylzinc reagents to enones, often providing excellent enantioselectivities. organic-chemistry.org The steric and electronic properties of the amine moiety are crucial for achieving high levels of stereoinduction.

Table 2: Synthesis of Chiral Phosphoramidite Ligands from Amines Note: This table illustrates a general procedure for synthesizing phosphoramidite ligands from various amine precursors, as described in the literature. rug.nl

| Entry | Amine Precursor | Resulting Ligand Type | Typical Yield (%) |

| 1 | Diethylamine | Acyclic Dialkylamine | Moderate to Good |

| 2 | Piperidine | Cyclic Secondary Amine | Moderate to Good |

| 3 | (R)-α-Methylbenzylamine | Chiral Primary Amine | Moderate to Good |

| 4 | Bis((R)-1-phenylethyl)amine | C₂-Symmetric Secondary Amine | Moderate to Good |

As an Organocatalyst in Enantioselective Reactions

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. Chiral primary amines and their derivatives, such as ureas and thioureas, are a cornerstone of organocatalysis, activating substrates through the formation of transient iminium ions or enamines, or through hydrogen bonding interactions.

Primary Amine-Catalyzed Reactions

Chiral primary amines can catalyze reactions such as the asymmetric aldol and Michael additions. In these reactions, the primary amine condenses with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then adds to an electrophilic acceptor. The chiral environment provided by the catalyst backbone directs the facial selectivity of the addition.

Monofunctional primary amines derived from carbohydrates have been shown to be effective catalysts for the asymmetric aldol reaction between cyclohexanone (B45756) and various aromatic aldehydes. nih.gov These catalysts, often used in conjunction with an acid co-catalyst, can provide the aldol products in high yields and with good stereoselectivity. The bulky substituent on the chiral amine, such as the 4-tert-butylphenyl group, is expected to play a significant role in creating a defined chiral pocket to control the stereochemical outcome.

Table 3: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde Catalyzed by a Monofunctional Primary Amine Note: This data is from a study using a D-fructose-derived primary amine catalyst to illustrate the potential of this catalyst class. nih.gov

| Catalyst Loading (mol%) | Co-catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | ee (%) (anti) |

| 15 | Benzoic Acid | None | 48 | 92 | 96:4 | 99 |

| 15 | Acetic Acid | None | 48 | 85 | 95:5 | 98 |

| 15 | TFA | None | 72 | 72 | 90:10 | 95 |

| 10 | Benzoic Acid | None | 72 | 88 | 94:6 | 99 |

Urea and Thiourea (B124793) Derivatives as Organocatalysts

Derivatizing the primary amine of this compound with an isocyanate or isothiocyanate yields chiral ureas and thioureas, respectively. These compounds are powerful bifunctional organocatalysts. The (thio)urea moiety acts as a hydrogen-bond donor to activate the electrophile, while another functional group within the catalyst (often a tertiary amine or the remaining N-H of the primary amine) acts as a Brønsted base to activate the nucleophile.

Bifunctional thiourea organocatalysts are particularly effective in asymmetric Michael additions of 1,3-dicarbonyl compounds to nitroolefins. The thiourea group activates the nitroolefin by forming two hydrogen bonds with the nitro group, while a basic site on the catalyst deprotonates the dicarbonyl compound to form the nucleophilic enolate. This dual activation within a chiral framework allows for high enantioselectivity. Catalysts derived from chiral diamines, such as 1,2-diphenylethylenediamine, have been extensively studied and shown to provide Michael adducts in high yields and with excellent enantioselectivities. ias.ac.in

Table 4: Enantioselective Michael Addition of Diethyl Malonate to β-Nitrostyrene using a Bifunctional Thiourea Catalyst Note: This table presents representative data for a thiourea catalyst derived from a chiral diamine to showcase the effectiveness of this catalyst class.

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Thiourea 1a | 10 | Toluene | 48 | 93 | 85 |

| 2 | Thiourea 1b | 10 | Toluene | 48 | 95 | 92 |

| 3 | Thiourea 1c | 10 | Toluene | 72 | 92 | 88 |

| 4 | Thiourea 1d | 1 | Toluene | 48 | 95 | 93 |

| Catalysts 1a-d represent different thiourea derivatives from the cited literature. |

As a Chiral Auxiliary in Stoichiometric Asymmetric Inductions

The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis, where a chiral molecule is temporarily incorporated into a substrate to direct a stereoselective transformation. This process typically involves three steps: attachment of the auxiliary, a diastereoselective reaction, and subsequent removal of the auxiliary to yield an enantiomerically enriched product. While phenylethylamines are a classic class of chiral auxiliaries, specific, detailed research findings on the application of this compound in this stoichiometric role—for instance, in directing diastereoselective alkylations or aldol reactions followed by its cleavage—are not extensively documented in readily available literature. General principles suggest it could function in this capacity, forming chiral imines or amides that create a sterically defined environment to control the facial selectivity of subsequent nucleophilic attacks. However, without concrete examples and reported diastereoselectivities, a detailed discussion remains speculative.

Role as a Chiral Building Block for the Synthesis of Complex Molecules and Intermediates

This compound serves as a valuable chiral building block, where its stereochemically defined structure is incorporated as a permanent feature into a more complex final molecule. evitachem.com3wpharm.combldpharm.com Its primary application in this context is in the synthesis of sophisticated chiral ligands for asymmetric catalysis and as a precursor for biologically relevant molecules.

One of the most significant applications is in the creation of P-chiral phosphine ligands. nih.govtcichemicals.com These ligands are paramount in transition-metal-catalyzed reactions, where their structural and electronic properties dictate the enantioselectivity and efficiency of the catalytic process. The synthesis of these ligands often utilizes phosphine-boranes as key intermediates. nih.govtcichemicals.com In this role, this compound provides the chiral backbone necessary to construct conformationally rigid and sterically demanding environments around a metal center. The bulky tert-butylphenyl group, in particular, can impart specific steric hindrance that enhances stereochemical control in catalytic reactions such as asymmetric hydrogenations. researchgate.net

The amine is also incorporated into C2-symmetric ligands, a class of molecules highly valued in asymmetric synthesis due to their ability to form well-defined and effective chiral environments in metal complexes. nih.govresearchgate.net The synthesis of these ligands may involve reacting the chiral amine with difunctional compounds to build a symmetric molecular architecture around the amine's core structure.

Furthermore, the structural motif of this amine is found in complex organic molecules with potential biological activity. For example, the N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl) moiety is a key component of a furan-2-carboxamide derivative, demonstrating its use as a foundational piece in constructing complex, multifunctional compounds. nih.gov In these applications, the amine's stereocenter is retained in the final product, directly influencing its three-dimensional structure and, consequently, its biological or chemical function.

Below is a table summarizing the applications of this compound as a chiral building block.

| Target Molecule Class | Synthetic Strategy | Significance of Chiral Building Block |

| P-Chiral Phosphine Ligands | Reaction with phosphine precursors (e.g., phosphine-boranes) to form a chiral phosphinamine. | Provides the essential chiral scaffold and steric bulk necessary for high enantioselectivity in asymmetric catalysis. nih.govresearchgate.net |

| C2-Symmetric Ligands | Condensation with dicarboxylic acids or other bifunctional linkers. | Forms the core stereogenic element of the symmetric ligand, crucial for creating an effective chiral pocket in metal catalysts. nih.govresearchgate.net |

| Bioactive Molecule Intermediates | Incorporation into multi-component reaction pathways or sequential bond-forming reactions. | The amine's stereocenter is a permanent and critical feature of the final molecule's architecture, influencing its biological interactions. nih.gov |

Derivatization and Functionalization of the R 1 4 Tert Butylphenyl Ethanamine Scaffold

Synthesis of Amide and Carbamate (B1207046) Derivatives for Ligand Design and Structure-Activity Relationship Studies

The conversion of the primary amine group of (R)-1-(4-tert-butylphenyl)ethanamine into amide or carbamate functionalities is a common strategy in medicinal chemistry and ligand design. These derivatives are synthesized to explore structure-activity relationships (SAR), which aim to understand how modifications to a molecule's structure affect its biological activity. nih.govnih.gov The systematic variation of substituents allows researchers to probe the binding pockets of biological targets, such as enzymes and receptors, to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Amide synthesis is typically achieved by reacting the amine with a carboxylic acid or its activated derivatives, such as acyl chlorides or acid anhydrides. The condensation of carboxylic acids and amines can be mediated by various reagents, including silane (B1218182) derivatives, which provide a straightforward method for amide bond formation. rsc.org Carbamates are similarly prepared using reagents like chloroformates, activated mixed carbonates, or by reacting the amine with an alcohol in the presence of a carbonyl source like phosgene (B1210022) or its safer equivalents. nih.govnih.gov

The resulting amide and carbamate derivatives introduce new hydrogen bond donors and acceptors, alter the lipophilicity, and introduce different steric profiles, which can significantly influence ligand-target interactions. researchgate.net SAR studies on such libraries of compounds help identify key structural features required for a desired biological effect. frontiersin.orgelsevierpure.comnih.govmdpi.com For instance, modifying the groups attached to the amide or carbamate nitrogen allows for the exploration of specific regions within a receptor's binding site. mdpi.com

Table 1: Synthesis of Amide and Carbamate Derivatives

| Derivative Type | Reagent Class | General Reaction | Purpose in Ligand Design |

|---|---|---|---|

| Amide | Carboxylic Acid (+ coupling agent) | R-COOH + Amine → R-CONH-Amine | Introduce H-bond donors/acceptors; Modify steric bulk |

| Amide | Acyl Chloride | R-COCl + Amine → R-CONH-Amine | Highly reactive acylation for robust synthesis |

| Carbamate | Chloroformate | R-O-COCl + Amine → R-O-CONH-Amine | Introduce carbamate linkage for metabolic stability studies |

| Carbamate | Activated Carbonate | R-O-CO-X + Amine → R-O-CONH-Amine | Milder, often phosgene-free, synthesis route |

Note: "Amine" refers to this compound in this context.

Formation of Imine and Enamine Intermediates in Catalytic Cycles

This compound, as a primary amine, reacts with aldehydes or ketones to form imines, also known as Schiff bases. lumenlearning.com This reaction is a reversible, acid-catalyzed nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. libretexts.org The formation of the C=N double bond is a key step.

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.org Under acidic conditions (optimally at a pH of around 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). lumenlearning.com Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product. khanacademy.org

Imines derived from chiral amines like this compound are crucial intermediates in many catalytic cycles, particularly in asymmetric synthesis. youtube.com For example, they are intermediates in dehydrogenative synthesis reactions where alcohols and amines are converted directly into imines, catalyzed by metal complexes such as ruthenium. dtu.dk The resulting chiral imine can then be subjected to nucleophilic attack, with the stereochemistry of the product being directed by the chiral information originating from the amine. A prominent application is in reductive amination, where the in situ formed imine is reduced to a secondary amine. Furthermore, chiral N-sulfinyl imines, a related class of intermediates, are widely used as electrophiles in the asymmetric synthesis of nitrogen-containing heterocycles. nih.gov

It is important to note that while the outline mentions enamines, primary amines such as this compound react with aldehydes and ketones to form imines. Enamines are typically formed from the reaction of aldehydes or ketones with secondary amines. lumenlearning.comlibretexts.org

Table 2: Imine Formation from this compound

| Carbonyl Compound | Product Type | General Structure of Product | Catalytic Relevance |

|---|---|---|---|

| Aldehyde (R'-CHO) | Aldimine | R'-CH=N-R'' | Intermediate in reductive amination, asymmetric additions |

Note: "R''" represents the (R)-1-(4-tert-butylphenyl)ethyl group.

Preparation of Polyfunctional Chiral Scaffolds and Heterocycles

The this compound framework is a versatile building block for constructing more complex, polyfunctional chiral molecules and heterocyclic systems. researchgate.net The inherent chirality and the presence of a reactive amine group make it an ideal starting point for syntheses that require stereochemical control.

One major application is in the synthesis of nitrogen-containing heterocycles. nih.gov The amine can act as a nucleophile in cyclization reactions. For example, reaction with bifunctional electrophiles can lead to the formation of rings like pyrrolidines, piperidines, or azepanes. The synthesis often proceeds through the formation of an imine intermediate which then undergoes an intramolecular reaction. nih.gov Chiral sulfinamide-based methodologies have proven effective for synthesizing N-heterocycles through sulfinimine intermediates. nih.gov

Furthermore, the amine scaffold can be elaborated to introduce additional functional groups, creating polyfunctional chiral platforms. core.ac.uk These platforms can bear hydroxyl, carboxyl, or other reactive groups, making them suitable for subsequent transformations such as peptide couplings or click chemistry reactions. researchgate.net The synthesis of such complex molecules is critical in drug discovery and materials science, where precise three-dimensional arrangement of functional groups is essential for function. The tert-amino effect, a type of cyclization reaction involving ortho-substituted N,N-dialkylanilines, demonstrates a strategy for forming C-C bonds and constructing fused heterocyclic systems, highlighting the diverse reactivity that can be engineered into amine-containing scaffolds. nih.gov

Table 3: Examples of Scaffolds Derived from Chiral Amines

| Target Scaffold | Synthetic Strategy | Key Intermediate | Potential Application |

|---|---|---|---|

| Chiral N-Heterocycles | Cyclization with bifunctional reagents | Imine/Iminium ion | Biologically active compounds, ligands |

| Polyfunctional Platforms | Addition of functionalized side chains | Amide/Carbamate linkage | Precursors for complex molecules, peptidomimetics |

| Fused Heterocycles | Intramolecular cyclization | Vinyl or iminium derivatives | Novel therapeutic agents |

Mechanistic Investigations of Reactions Mediated by R 1 4 Tert Butylphenyl Ethanamine or Its Derivatives

Elucidation of Catalytic Cycles and Reaction Intermediates

The catalytic activity of (R)-1-(4-tert-butylphenyl)ethanamine and related primary amine catalysts predominantly operates through two key catalytic cycles: enamine and iminium ion catalysis. The specific cycle is contingent on the nature of the carbonyl substrate and the reaction partner.

In a typical enamine catalytic cycle , the chiral primary amine catalyst reacts with a carbonyl compound, such as a ketone or an aldehyde, to form a nucleophilic enamine intermediate. manchester.ac.uk This enamine then attacks an electrophile. The subsequent hydrolysis of the resulting iminium ion regenerates the chiral amine catalyst and furnishes the α-functionalized carbonyl product. The formation of the enamine intermediate is a crucial step, raising the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound and thereby activating it for reaction with electrophiles. nih.gov

A generalized enamine catalytic cycle can be depicted as follows:

Enamine Formation: The chiral primary amine condenses with a carbonyl compound to form a chiral enamine intermediate, with the elimination of a water molecule.

Electrophilic Attack: The nucleophilic enamine attacks an electrophile.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-functionalized carbonyl product and regenerate the chiral primary amine catalyst, which can then enter a new catalytic cycle.

Conversely, in iminium ion catalysis , the chiral primary amine reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. researchgate.net This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, activating it for nucleophilic attack. researchgate.net

A generalized iminium ion catalytic cycle involves:

Iminium Ion Formation: The chiral primary amine reversibly condenses with an α,β-unsaturated carbonyl compound to generate a chiral iminium ion.

Nucleophilic Addition: A nucleophile adds to the β-position of the iminium ion.

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to afford the functionalized product and regenerate the chiral amine catalyst.

Key reaction intermediates that have been identified or proposed in these cycles include the enamine and the iminium ion. Spectroscopic techniques and computational studies have been instrumental in characterizing these transient species and understanding their role in the catalytic process. acs.org

| Catalytic Cycle | Key Intermediate | Activation Mode | Typical Substrates |

| Enamine Catalysis | Chiral Enamine | HOMO-raising of the carbonyl compound | Ketones, Aldehydes |

| Iminium Ion Catalysis | Chiral Iminium Ion | LUMO-lowering of the α,β-unsaturated system | α,β-Unsaturated Aldehydes, α,β-Unsaturated Ketones |

Transition State Analysis and Stereodetermining Step Identification

The enantioselectivity of reactions catalyzed by this compound and its derivatives is determined in the stereodetermining step, which is typically the step where the new stereocenter is formed. This is often the carbon-carbon bond-forming step. mdpi.com Transition state analysis, primarily through computational methods such as Density Functional Theory (DFT), has provided significant insights into the origin of stereoselectivity. mdpi.com

In these reactions, the chiral catalyst and the substrates assemble to form diastereomeric transition states. The transition state leading to the major enantiomer is energetically more favorable than the one leading to the minor enantiomer. The energy difference between these diastereomeric transition states dictates the enantiomeric excess of the product.

Several transition state models have been proposed to rationalize the observed stereochemical outcomes. For instance, in Michael additions catalyzed by primary amine derivatives, the stereoselectivity is often explained by a transition state model where the enamine, derived from the catalyst and the donor, approaches the acceptor from a specific face to minimize steric hindrance. acs.org The bulky tert-butylphenyl group of the catalyst plays a crucial role in shielding one face of the enamine, thereby directing the electrophile to the opposite face.

The identification of the rate-determining step is also a key aspect of mechanistic studies. In many primary amine-catalyzed reactions, the C-C bond formation has been found to be the rate-determining step. mdpi.com

| Reaction Type | Proposed Stereodetermining Step | Key Factors Influencing Stereoselectivity |

| Michael Addition | C-C bond formation between the enamine and the Michael acceptor | Steric hindrance from the catalyst's bulky substituents, non-covalent interactions |

| Aldol (B89426) Reaction | C-C bond formation between the enamine and the aldehyde | Orientation of the reactants in the transition state, hydrogen bonding |

| Mannich Reaction | C-C bond formation between the enamine and the imine | Facial selectivity dictated by the chiral catalyst |

Role of Non-Covalent Interactions in Enantioselectivity

While steric effects play a significant role, non-covalent interactions are increasingly recognized as critical for achieving high levels of enantioselectivity in organocatalysis. In reactions mediated by derivatives of this compound, these interactions help to create a well-defined and rigid chiral environment around the reacting species in the transition state.

Hydrogen bonding is one of the most important non-covalent interactions in this context. researchgate.netmdpi.com For instance, in reactions involving bifunctional catalysts derived from the primary amine, where a hydrogen-bond donor moiety (like a thiourea (B124793) or squaramide) is incorporated, this group can activate the electrophile and orient it favorably for the nucleophilic attack by the enamine. mdpi.com This dual activation and organization through hydrogen bonding leads to a highly ordered transition state and, consequently, high enantioselectivity. mdpi.com

Other non-covalent interactions that can influence stereoselectivity include:

π-π stacking: Interactions between the aromatic rings of the catalyst and the substrates can contribute to the stability of a particular transition state geometry. nih.gov

Cation-π interactions: In iminium ion catalysis, the interaction between the positively charged iminium ion and an aromatic ring in the nucleophile or the catalyst can influence the reaction pathway and stereochemical outcome.

The synergistic interplay of these non-covalent interactions with steric repulsion is what ultimately dictates the precise three-dimensional arrangement of the reactants in the stereodetermining transition state, leading to the preferential formation of one enantiomer. nih.gov Computational studies have been invaluable in dissecting the contributions of these subtle yet decisive interactions. mdpi.com

| Non-Covalent Interaction | Role in Enantioselectivity | Example |

| Hydrogen Bonding | Activation and orientation of substrates, stabilization of the transition state | A thiourea moiety on a catalyst derivative activating a nitroolefin in a Michael addition. mdpi.com |

| π-π Stacking | Stabilization of a specific transition state geometry through aromatic interactions | Interaction between the phenyl group of the catalyst and an aromatic substrate. nih.gov |

| Cation-π Interaction | Guiding the approach of a nucleophile to an iminium ion | Interaction between an iminium intermediate and an indole (B1671886) nucleophile. |

Computational and Theoretical Studies Pertaining to R 1 4 Tert Butylphenyl Ethanamine

Quantum Chemical Calculations of Conformational Preferences and Electronic Properties

No specific studies were found that performed quantum chemical calculations to determine the conformational preferences and electronic properties of (R)-1-(4-tert-butylphenyl)ethanamine.

Molecular Modeling of Ligand-Substrate/Catalyst Interactions and Binding Modes

There is no available research detailing the molecular modeling of this compound to understand its interactions as a ligand with various substrates or catalysts.

Prediction of Stereoselectivity and Optimization of Reaction Pathways

No computational studies aimed at predicting the stereoselectivity of reactions involving this compound or optimizing its reaction pathways were identified.

Future Perspectives and Emerging Research Avenues for R 1 4 Tert Butylphenyl Ethanamine

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The paradigm of chemical manufacturing is shifting towards greener and more efficient methods, with flow chemistry at the forefront of this transformation. mdpi.comresearchgate.net Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation. mdpi.comresearchgate.net The integration of (R)-1-(4-tert-butylphenyl)ethanamine into flow chemistry setups represents a logical next step in maximizing its synthetic potential.

In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for reactions to be performed under steady-state conditions. nih.gov This methodology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise temperature control. For syntheses involving this compound, such as its use in diastereomeric salt resolutions or as a chiral auxiliary, a flow-based approach could enable rapid optimization and production. The reduced reaction volumes within the flow reactor enhance safety, while the superior control over parameters like residence time and temperature can lead to higher yields and selectivities. tcichemicals.com

Table 1: Comparison of Batch vs. Flow Synthesis for Chiral Amine Applications

| Feature | Batch Synthesis | Flow Synthesis | Potential Advantage for this compound Applications |

| Process Control | Limited control over temperature and mixing gradients. | Precise control of residence time, temperature, and stoichiometry. researchgate.net | Improved diastereoselectivity in resolutions and higher yields in catalytic reactions. |

| Safety | Larger volumes of reagents pose higher risks (e.g., thermal runaway). | Small reactor volumes minimize risk and allow for safer handling of hazardous reagents. tcichemicals.com | Safer execution of exothermic reactions or those involving unstable intermediates. |

| Scalability | Scaling up can be complex and may require process redesign. | Scalability is achieved by running the system for longer durations ("scaling out"). | More straightforward transition from laboratory-scale discovery to industrial production. |

| Efficiency | Often involves multiple manual isolation and purification steps. | Enables the coupling of reaction steps without intermediate workups. mdpi.comnih.gov | Telescope synthesis, reducing overall process time and waste generation. |

| Sustainability | Can generate significant solvent and reagent waste. | Facilitates catalyst recycling and minimizes solvent usage. | Development of greener processes with lower environmental impact. |

Development of Novel Heterogeneous Catalysts Incorporating Chiral Amine Moieties

A key principle of green chemistry is the use of recyclable catalysts to minimize waste. nih.gov While this compound is effective in homogeneous catalysis, its recovery from the reaction mixture can be challenging. Immobilizing the chiral amine onto a solid support to create a heterogeneous catalyst offers a robust solution to this problem. nih.gov Such catalysts can be easily separated from the reaction products by simple filtration and can be reused multiple times, often without a significant loss of activity or selectivity. tcichemicals.comnih.gov

Future research will likely explore various strategies for immobilizing this compound or its derivatives. Potential solid supports include polymers like polystyrene, inorganic materials such as silica (B1680970) and zeolites, and magnetic nanoparticles. The choice of support and the method of attachment (covalent bonding, ionic interaction, or physical adsorption) can significantly influence the catalyst's stability, activity, and selectivity.

Table 2: Potential Strategies for Heterogenization of this compound

| Support Material | Immobilization Method | Potential Advantages | Research Focus |

| Polystyrene Resins | Covalent linkage to functionalized resin (e.g., Merrifield resin). nih.gov | High loading capacity, chemical stability. | Optimizing linker chemistry to maintain catalytic activity. |

| Silica Gel | Grafting onto the silica surface via silane (B1218182) coupling agents. | High surface area, thermal stability, rigid structure. | Controlling the density and orientation of amine moieties on the surface. |

| Magnetic Nanoparticles | Covalent attachment to surface-coated nanoparticles. | Easy separation using an external magnetic field, high surface-to-volume ratio. | Ensuring catalyst stability and preventing leaching of the amine. |

| Metal-Organic Frameworks (MOFs) | Incorporation as a structural ligand or encapsulation within pores. | Tunable porosity, high catalyst density, potential for synergistic effects. | Designing MOFs with appropriate pore size and chemical environment. |

Exploration in New Asymmetric Transformations and Tandem Processes

The field of asymmetric catalysis is continuously evolving, with a constant demand for new methods to construct complex chiral molecules with high enantioselectivity. nih.gov While primary amines are known to catalyze reactions like Michael additions and Mannich reactions, there is vast potential for exploring the use of this compound and its derivatives in novel asymmetric transformations. harvard.edumdpi.com

Research in this area could focus on designing derivatives of the parent amine to create bifunctional catalysts. For example, incorporating a hydrogen-bond donor group (like a thiourea (B124793) or squaramide moiety) onto the amine structure could create a catalyst capable of activating both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereocontrol in reactions such as conjugate additions or cycloadditions. mdpi.com

Furthermore, there is growing interest in tandem, or cascade, processes where multiple chemical bonds are formed in a single operation without isolating intermediates. These processes are highly efficient in terms of atom economy and step economy. This compound could serve as a key organocatalyst in the development of new asymmetric tandem reactions. For instance, a Michael addition initiated by the chiral amine could be followed by an intramolecular cyclization, generating two or more stereocenters in a single, highly controlled transformation. Exploring these new frontiers will continue to expand the synthetic chemist's toolbox for creating enantiomerically pure compounds. yale.edu

常见问题

Basic: What are the established synthetic routes for (R)-1-(4-tert-butylphenyl)ethanamine, and how is enantiomeric purity ensured?

Methodological Answer:

The synthesis typically begins with 4-tert-butylbenzaldehyde, undergoing reductive amination with methylamine followed by chiral resolution. Key steps include:

- Enzyme-catalyzed kinetic resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of a racemic mixture, yielding the (R)-enantiomer with >99% enantiomeric excess (ee) .

- Asymmetric synthesis : Chiral auxiliaries or catalysts (e.g., Rhodium-BINAP complexes) directly generate the (R)-configuration .

- Purification : Silica gel chromatography or recrystallization removes impurities. Enantiomeric purity is confirmed via polarimetry (optical rotation) and chiral HPLC with a cellulose-based column .

Basic: How is the structural and chiral identity of this compound validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet) and ethanamine backbone (δ ~3.1 ppm for NH) .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL-97) resolves absolute configuration. The tert-butyl group’s steric bulk stabilizes crystal packing, aiding data collection .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHN, m/z 177.29) .

Advanced: What role does the tert-butyl substituent play in modulating biological activity, particularly in antifungal studies?

Methodological Answer:

The tert-butyl group enhances lipophilicity , improving membrane permeability in fungal pathogens. In studies against Trichophyton mentagrophytes, this compound derivatives exhibit IC values <1 µM due to:

- Hydrophobic pocket interactions : Molecular docking (AutoDock Vina) shows the tert-butyl group occupies a sterically constrained region of fungal lanosterol 14α-demethylase .

- Metabolic stability : The bulky group reduces oxidative metabolism, confirmed via liver microsome assays (t >120 min) .

- Comparative assays : Analogues with smaller substituents (e.g., methyl) show 10-fold lower potency, highlighting size-dependent activity .

Advanced: How can density functional theory (DFT) predict the electronic and steric properties of this compound?

Methodological Answer:

- Functional selection : Hybrid functionals like B3LYP (Becke’s three-parameter exchange) with 6-31G(d,p) basis sets accurately model electron density. Exact exchange terms improve thermochemical accuracy (average error <3 kcal/mol) .

- Steric maps : Non-covalent interaction (NCI) plots reveal van der Waals interactions between the tert-butyl group and hydrophobic enzyme residues .

- HOMO-LUMO analysis : Predicts reactivity sites; the amine group’s HOMO (-6.2 eV) indicates nucleophilic susceptibility, guiding derivatization strategies .

Advanced: How do enantiomeric differences impact pharmacological profiles in receptor binding studies?

Methodological Answer:

- Dopamine receptor assays : (R)-enantiomers show 50-fold higher affinity (K = 12 nM for D receptors) vs. (S)-enantiomers (K = 600 nM), confirmed via radioligand binding (H-spiperone displacement) .

- Chiral chromatography : Separates enantiomers for individual testing. Activity loss in racemic mixtures confirms stereospecificity .

- Circular Dichroism (CD) : Correlates absolute configuration with receptor-induced conformational changes in vitro .

Advanced: What analytical challenges arise in quantifying trace impurities during scale-up synthesis?

Methodological Answer:

- LC-MS/MS : Detects sub-ppm levels of genotoxic impurities (e.g., alkyl halides) using a C18 column and MRM transitions. Limits of quantification (LOQ) <0.1% are achievable .

- Forced degradation studies : Exposure to heat/light identifies degradation products. For example, tert-butyl cleavage forms 4-phenylacetophenone, monitored via UV-Vis (λ 245 nm) .

- Quality control : ICH guidelines require three batches for validation. Statistical tools (e.g., ANOVA) ensure method reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。